SW106065 Exhibits Sub-Micromolar Potency in MPNST Cell Lines vs. Clinical Standard Doxorubicin
SW106065 (Cpd21) demonstrates dose-dependent growth inhibition of human MPNST cell lines with EC50 values of 439 nM (S462) and 753.6 nM (SNF96.2) [1]. In contrast, the clinical standard doxorubicin shows an IC50 of approximately 2.27 µM in the S462 MPNST cell line under comparable conditions [2], indicating SW106065 is approximately 3-5 fold more potent in vitro.
| Evidence Dimension | Cell Viability (Growth Inhibition) |
|---|---|
| Target Compound Data | EC50 = 439 nM (S462), 753.6 nM (SNF96.2) |
| Comparator Or Baseline | Doxorubicin IC50 ≈ 2.27 µM (S462) |
| Quantified Difference | SW106065 is 3.0-5.2 fold more potent than doxorubicin |
| Conditions | S462 and SNF96.2 human MPNST cell lines; 48-72h incubation; MTT/MTS assay |
Why This Matters
Higher potency suggests SW106065 may achieve effective tumor cell killing at lower concentrations, potentially reducing off-target toxicity.
- [1] Chau V, Lim SK, Mo W, et al. Preclinical therapeutic efficacy of a novel pharmacological inducer of apoptosis in malignant peripheral nerve sheath tumors. Cancer Res. 2014;74(2):586-597. doi:10.1158/0008-5472.CAN-13-1934 View Source
- [2] Discoidin domain receptor inhibitor DDR1-IN-1 induces autophagy and necroptotic cell death in malignant peripheral nerve sheath tumor. Cell Death Discov. 2025;11:83. doi:10.1038/s41420-025-02367-2 View Source
